Staphyloferrin A

Description

Properties

CAS No. |

127902-98-1 |

|---|---|

Molecular Formula |

C17H24N2O14 |

Molecular Weight |

480.4 g/mol |

IUPAC Name |

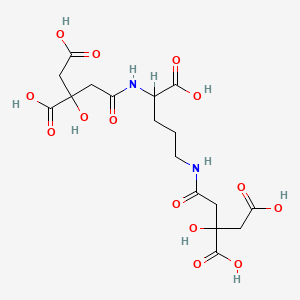

(2S)-2-[2-[[(4R)-4-carboxy-4-[[(3S)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butyl]amino]-2-oxoethyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C17H24N2O14/c20-9(4-16(32,14(28)29)6-11(22)23)18-3-1-2-8(13(26)27)19-10(21)5-17(33,15(30)31)7-12(24)25/h8,32-33H,1-7H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)/t8-,16+,17+/m1/s1 |

InChI Key |

VJSIXUQLTJCRCS-INUFPEASSA-N |

SMILES |

C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |

Isomeric SMILES |

C(C[C@H](C(=O)O)NC(=O)C[C@](CC(=O)O)(C(=O)O)O)CNC(=O)C[C@](CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |

Synonyms |

N(2),N(5)-di-(1-oxo-3-hydroxy-3,4-dicarboxylbutyl)ornithine staphyloferrin A |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Staphyloferrin A?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphyloferrin A is a carboxylate-type siderophore produced by various staphylococcal species, most notably Staphylococcus aureus, to acquire iron from its environment.[1][2] Iron is an essential nutrient for bacterial growth and pathogenesis, and the ability to scavenge this metal from the host is a critical virulence factor. This compound plays a key role in this process by chelating ferric iron (Fe³⁺) with high affinity and transporting it back into the bacterial cell. This technical guide provides an in-depth overview of the chemical structure, biosynthesis, regulation, and experimental protocols related to this compound.

Chemical Structure

This compound is chemically known as N²,N⁵-di-(1-oxo-3-hydroxy-3,4-dicarboxybutyl)-D-ornithine.[2] Its structure consists of a central D-ornithine molecule linked via amide bonds to two residues of citric acid.[2] This molecular arrangement provides multiple carboxyl and hydroxyl groups that act as ligands to coordinate a single ferric ion in an octahedral geometry.[2] The molecular formula of this compound is C₁₇H₂₄N₂O₁₄.

References

The Quest for Iron: A Technical Guide to the Discovery and Isolation of Staphyloferrin A from Staphylococcus

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the constant battle for survival, pathogenic bacteria have evolved sophisticated mechanisms to acquire essential nutrients from their hosts. One of the most critical of these nutrients is iron, which is indispensable for a wide range of cellular processes but is severely restricted within the host environment, a phenomenon known as nutritional immunity. Staphylococcus aureus, a formidable human pathogen, employs a multi-pronged strategy to scavenge iron, including the production and secretion of high-affinity iron chelators called siderophores. This technical guide provides an in-depth exploration of Staphyloferrin A (SA), a key carboxylate-type siderophore produced by Staphylococcus species. We will delve into the discovery of this molecule, its biosynthesis, and detailed methodologies for its isolation and characterization, aimed at researchers and professionals in drug development seeking to understand and potentially target this crucial virulence factor.

The Discovery and Role of this compound

This compound was first isolated from the low-iron culture broth of Staphylococcus hyicus.[1] It is a highly hydrophilic molecule that plays a pivotal role in the ability of Staphylococcus to thrive in iron-limited environments.[1] Subsequent research has established that S. aureus produces two major siderophores, this compound and Staphyloferrin B, to sequester ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin. The iron-laden siderophore is then recognized by specific receptors on the bacterial surface and transported into the cell. The ability to produce siderophores is a significant contributor to the pathogenicity of S. aureus.

The Genetic and Biochemical Basis of this compound Production

The biosynthesis and transport of this compound are orchestrated by a dedicated set of genes. The biosynthetic pathway is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway.

Biosynthesis

The synthesis of this compound involves the condensation of two molecules of citric acid with one molecule of D-ornithine.[1][2] This process is primarily carried out by two key enzymes encoded by the sfa (this compound) operon:

-

SfnaD: An NIS synthetase that catalyzes the formation of the first amide bond between a molecule of citric acid and the δ-amino group of D-ornithine.

-

SfnaB: A second NIS synthetase that attaches the second molecule of citric acid to the α-amino group of the D-ornithine intermediate, completing the this compound molecule.

Transport

Once synthesized, this compound is secreted into the extracellular environment to scavenge iron. The iron-Staphyloferrin A complex is then recognized and transported back into the bacterial cell by the HtsABC (Heme transport system) ATP-binding cassette (ABC) transporter.[3] The expression of both the sfa and hts operons is tightly regulated by the concentration of intracellular iron, primarily through the ferric uptake regulator (Fur) protein.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and characterization of this compound.

Production of this compound in Culture

To induce the production of this compound, Staphylococcus aureus must be grown in an iron-depleted medium.

Protocol for Growth in Iron-Deficient Medium:

-

Prepare Iron-Depleted Medium: A suitable medium is a chemically defined minimal medium, such as RPMI medium supplemented with 1% casamino acids, that has been treated with Chelex 100 resin to remove divalent metal ions, including iron.[4] Alternatively, a tryptic soy broth (TSB) medium can be deferrated by treatment with Chelex 100.[5]

-

Supplement with Essential Metals: The Chelex-treated medium should be supplemented with non-iron metals essential for bacterial growth, such as ZnCl₂, MnCl₂, CaCl₂, and MgCl₂.[4]

-

Inoculation and Incubation: Inoculate the iron-depleted medium with an overnight culture of S. aureus that has been washed to remove residual iron. Incubate the culture at 37°C with shaking (around 180 rpm) for 16-24 hours.[4][6] The production of siderophores can be stimulated by the addition of an iron chelator like 2,2'-dipyridyl (DIP) to the medium.[6]

-

Harvesting the Supernatant: After incubation, centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. The supernatant, containing the secreted this compound, is carefully collected for purification.

Quantification of Siderophore Production

The amount of siderophore in the culture supernatant can be quantified using the Chrome Azurol S (CAS) assay. This is a colorimetric assay where the siderophore removes iron from a dye-iron complex, causing a color change that can be measured spectrophotometrically.

Isolation and Purification of this compound

Due to its hydrophilic nature, the purification of this compound is typically achieved using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).

Protocol for IP-RP-HPLC Purification:

-

Sample Preparation: The culture supernatant can be filtered through a 0.22 µm filter to remove any remaining bacteria and particulate matter. Depending on the concentration, the supernatant may need to be concentrated, for example, by lyophilization.

-

HPLC System and Column: A standard HPLC system equipped with a UV detector is suitable. A C18 reversed-phase column is commonly used.

-

Mobile Phase and Ion-Pair Reagent:

-

Mobile Phase A: An aqueous buffer (e.g., ammonium acetate) at a slightly acidic pH.

-

Mobile Phase B: Acetonitrile or methanol.

-

Ion-Pair Reagent: A quaternary ammonium salt, such as tetrabutylammonium bromide, is added to the mobile phase to interact with the negatively charged carboxyl groups of this compound, allowing it to be retained on the nonpolar stationary phase.

-

-

Gradient Elution: A gradient from a low to a high concentration of Mobile Phase B is used to elute the bound this compound. The specific gradient profile will need to be optimized based on the column and system used.

-

Detection and Fraction Collection: this compound does not have a strong chromophore, so detection is often performed at a low UV wavelength (e.g., 210 nm). Fractions corresponding to the this compound peak are collected for further analysis.

Characterization of this compound

Mass Spectrometry:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This is the preferred method for determining the molecular weight of the highly polar this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be performed to confirm the structure of the molecule. The fragmentation pattern will show characteristic losses of water, carboxyl groups, and cleavage of the amide bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques are used to elucidate the detailed chemical structure of this compound. The spectra will show characteristic signals for the citric acid and D-ornithine moieties. Due to the complexity of the molecule, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are necessary for complete assignment of all proton and carbon signals.

Data Presentation

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄N₂O₁₄ | |

| Molecular Weight | 480.38 g/mol | |

| Monoisotopic Mass | 480.12275 Da | |

| Uptake Kinetics (Km) | 0.246 µM | [2] |

| Uptake Kinetics (vmax) | 82 pmol·mg⁻¹·min⁻¹ | [2] |

Table 1: Physicochemical and Kinetic Properties of this compound.

| Analytical Technique | Observed Data | Reference |

| ESI-MS (m/z) | [M-H]⁻ at 479.12 | [7] |

| ¹H NMR | Complex multiplets for citric acid and ornithine protons | |

| ¹³C NMR | Resonances corresponding to carboxyl, hydroxyl, and aliphatic carbons |

Table 2: Spectroscopic Data for this compound.

Visualizations

This compound Biosynthesis Pathway

Caption: Biosynthesis of this compound from citric acid and D-ornithine.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound is a critical component of the iron acquisition machinery of Staphylococcus aureus and represents a promising target for the development of novel anti-infective agents. A thorough understanding of its biosynthesis, isolation, and characterization is essential for researchers aiming to exploit this pathway for therapeutic intervention. The methodologies outlined in this guide provide a comprehensive framework for the production and purification of this compound, paving the way for further studies into its biological function and its potential as a drug target. The development of inhibitors of this compound biosynthesis or transport could represent a novel strategy to combat the virulence of this important human pathogen.

References

- 1. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus Growth using Human Hemoglobin as an Iron Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Iron and Aeration on Staphylococcus aureus Growth, Metabolism, and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staphylococcus aureus Redirects Central Metabolism to Increase Iron Availability | PLOS Pathogens [journals.plos.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Staphyloferrin A Biosynthesis Pathway in Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Staphyloferrin A (SA) biosynthesis pathway in Staphylococcus aureus, a critical mechanism for iron acquisition and a potential target for novel antimicrobial therapies. This document details the genetic and biochemical components of the pathway, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations to facilitate a deeper understanding of this essential bacterial process.

Introduction to this compound and Iron Acquisition in S. aureus

Iron is an essential nutrient for nearly all living organisms, playing a crucial role as a cofactor in numerous enzymatic reactions. In the vertebrate host, the majority of iron is sequestered within proteins such as hemoglobin, transferrin, and lactoferrin, creating an iron-limited environment for invading pathogens. To overcome this nutritional immunity, Staphylococcus aureus has evolved sophisticated iron acquisition systems, including the production and uptake of siderophores.

S. aureus produces two main carboxylate-type siderophores: this compound (SA) and staphyloferrin B (SB).[1][2] This guide focuses on this compound, a polycarboxylate siderophore synthesized via a Nonribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) biosynthetic pathway.[1][3] The biosynthesis and transport of SA are critical for staphylococcal growth in iron-restricted conditions and contribute to the bacterium's virulence.[4][5]

The this compound Biosynthesis and Transport Machinery

The genetic locus responsible for SA biosynthesis is the sfa operon, which consists of four genes: sfaA, sfaB, sfaC, and sfaD.[4][5] The expression of this operon is tightly regulated by the Ferric uptake regulator (Fur) protein, which represses transcription in iron-replete conditions.[4][6]

The sfa Gene Cluster

The organization and function of the genes within the sfa operon are summarized below:

| Gene | Protein | Function |

| sfaD | SfaD | A nonribosomal peptide synthetase (NRPS)-independent synthetase that catalyzes the first condensation reaction, forming an amide bond between one molecule of citric acid and the δ-amino group of D-ornithine.[1][3] |

| sfaB | SfaB | An NRPS-independent synthetase that catalyzes the second condensation reaction, adding a second molecule of citric acid to the α-amino group of the citryl-D-ornithine intermediate to complete the synthesis of this compound.[1][3] |

| sfaC | SfaC | A putative amino acid racemase, suggested to be responsible for providing the D-ornithine precursor for SA synthesis from L-ornithine. |

| sfaA | SfaA | A major facilitator superfamily (MFS) transporter responsible for the export of newly synthesized this compound out of the bacterial cell.[7] |

The Biosynthesis Pathway

The synthesis of this compound is a two-step condensation process that occurs in the cytoplasm. The pathway is initiated with the conversion of L-ornithine to D-ornithine, a reaction presumed to be catalyzed by SfaC. The core synthesis is then carried out by the sequential action of SfaD and SfaB.

Transport of Ferric-Staphyloferrin A

Once secreted, this compound scavenges ferric iron (Fe³⁺) from the extracellular environment, forming a stable ferric-staphyloferrin A complex. This complex is then recognized and imported back into the bacterial cell by the HtsABC (Heme transport system) ABC transporter.[4][5] The HtsA component is a lipoprotein that specifically binds the ferric-SA complex, while HtsB and HtsC form the transmembrane channel. The energy for this transport is provided by the ATPase FhuC.[4]

Regulation of this compound Biosynthesis

The expression of the sfa operon is primarily controlled by the Ferric uptake regulator (Fur). In iron-rich conditions, Fur, complexed with Fe²⁺, binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the sfa operon, thereby repressing transcription. When iron levels are low, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein. This prevents its binding to the Fur box, thus derepressing the sfa operon and allowing for the synthesis of this compound.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Ferric-Staphyloferrin A Uptake | |||

| Km | 0.246 µM | Staphylococcus hyicus | [8] |

| Vmax | 82 pmol·mg⁻¹·min⁻¹ | Staphylococcus hyicus | [8] |

| HtsA Binding Affinity | |||

| Kd for Ferric-Staphyloferrin A | Low nanomolar range | Staphylococcus aureus | [4] |

| Molecular Mass | |||

| This compound (C₁₇H₂₄N₂O₁₄) | 480.12 g/mol (monoisotopic mass) | N/A | [9][10] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound biosynthesis pathway. These protocols are intended as a guide and may require optimization for specific laboratory conditions and S. aureus strains.

Construction of a sfa Gene Knockout Mutant via Allelic Exchange

This protocol outlines a general workflow for creating a markerless gene deletion of a sfa gene (e.g., sfaD) using a temperature-sensitive shuttle vector like pKOR1.[5][11][12][13][14]

Detailed Steps:

-

Construct the knockout plasmid: Amplify ~1 kb regions flanking the target sfa gene from S. aureus genomic DNA. Fuse these fragments using SOE-PCR and ligate the resulting product into a temperature-sensitive shuttle vector.

-

Transform S. aureus: Introduce the knockout plasmid into a restriction-negative intermediate strain of S. aureus (e.g., RN4220) via electroporation.

-

Select for integration: Grow the transformed cells at a non-permissive temperature for plasmid replication (e.g., 43°C) with appropriate antibiotic selection to isolate colonies where the plasmid has integrated into the chromosome via homologous recombination.

-

Promote excision: Culture the integrants at a permissive temperature (e.g., 30°C) without antibiotic selection to allow for the second crossover event and plasmid excision.

-

Screen for mutants: Screen individual colonies by PCR using primers that flank the target gene to identify clones that have undergone allelic replacement, resulting in the desired gene deletion.

-

Confirm the mutation: Verify the gene deletion by DNA sequencing.

Heterologous Expression and Purification of His-tagged Sfa Proteins

This protocol describes the expression of a His-tagged Sfa protein (e.g., SfaB) in E. coli and subsequent purification using Nickel-NTA affinity chromatography.[14][15][16][17][18][19]

1. Expression:

- Clone the coding sequence of the target sfa gene into an E. coli expression vector (e.g., pET series) with an N- or C-terminal 6xHis-tag.

- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow a culture of the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

- Harvest the cells by centrifugation.

2. Purification:

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation to remove cell debris.

- Equilibrate a Ni-NTA resin column with lysis buffer.

- Load the clarified lysate onto the column.

- Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Detection and Quantification of this compound by HPLC-MS

This protocol provides a general method for the analysis of this compound from S. aureus culture supernatants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6][20][21][22][23][24]

1. Sample Preparation:

- Grow S. aureus in an iron-depleted defined medium to induce siderophore production.

- Pellet the bacterial cells by centrifugation.

- Filter the supernatant through a 0.22 µm filter to remove any remaining cells.

- The supernatant can be directly analyzed or subjected to solid-phase extraction for concentration and purification.

2. HPLC-MS Analysis:

- Chromatography: Use a reversed-phase C18 column.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute compounds of varying polarity.

- Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode. For this compound, negative ion mode may be preferable due to the presence of multiple carboxyl groups.

- Detection: Monitor for the expected mass-to-charge ratio (m/z) of this compound ([M-H]⁻ ≈ 479.12).[9]

- Quantification: For absolute quantification, a standard curve should be generated using purified this compound.

Conclusion and Future Directions

The this compound biosynthesis pathway represents a crucial virulence factor for S. aureus, enabling it to thrive in the iron-limited environment of the host. The detailed understanding of the molecular machinery involved in its synthesis, export, and uptake provides a solid foundation for the development of novel anti-staphylococcal agents. Targeting key enzymes in this pathway, such as SfaD and SfaB, or blocking the transport of ferric-SA via the HtsA receptor, are promising strategies for the development of drugs that can disarm the bacterium without directly killing it, potentially reducing the selective pressure for resistance development.

Further research is needed to fully elucidate the enzymatic mechanisms and kinetics of the Sfa proteins. High-resolution crystal structures of the biosynthetic enzymes would provide invaluable insights for structure-based drug design. Moreover, a deeper understanding of the interplay between the this compound and B systems and other iron acquisition pathways will be crucial for developing comprehensive strategies to combat S. aureus infections.

References

- 1. Identification and characterization of the Staphylococcus aureus gene cluster coding for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]

- 3. In Staphylococcus aureus, Fur Is an Interactive Regulator with PerR, Contributes to Virulence, and Is Necessary for Oxidative Stress Resistance through Positive Regulation of Catalase and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Staphylococcus aureus Redirects Central Metabolism to Increase Iron Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Operon structure of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. scispace.com [scispace.com]

- 13. Iron depletion and virulence in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical synthesis of this compound and its application for Staphylococcus aureus detection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. youtube.com [youtube.com]

- 17. An Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Staphylococcus aureus in Processed Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzyme-linked immunosorbent assay for detection of Staphylococcus aureus alpha-toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 20. Staphylococcus aureus Fur Regulates the Expression of Virulence Factors That Contribute to the Pathogenesis of Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 24. scienceopen.com [scienceopen.com]

An In-depth Technical Guide on the Genetic Regulation of Staphyloferrin A Production in Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for bacterial survival and pathogenesis. In the iron-limited environment of the host, pathogenic bacteria, such as Staphylococcus aureus, have evolved sophisticated mechanisms to acquire iron. One such strategy is the production and secretion of high-affinity iron chelators called siderophores. S. aureus produces two major siderophores, Staphyloferrin A (SA) and Staphyloferrin B (SB). This technical guide focuses on the genetic regulation of this compound production, a critical virulence factor, providing an in-depth overview of the molecular mechanisms that govern its synthesis and transport. Understanding this regulatory network is paramount for the development of novel anti-staphylococcal therapeutics that target iron acquisition pathways.

Core Regulatory Pathway of this compound Production

The biosynthesis and transport of this compound are tightly controlled at the genetic level, primarily in response to iron availability. The central regulator of this process is the Ferric-uptake regulator (Fur) protein.

Key Genetic Loci:

-

sfa operon: This operon, comprised of the genes sfaA, sfaB, sfaC, and sfaD, encodes the enzymes responsible for the biosynthesis of this compound.[1]

-

htsABC operon: Located adjacent to the sfa operon, this locus encodes an ABC transporter responsible for the import of ferri-Staphyloferrin A (the iron-bound form of the siderophore).[2]

The Role of the Ferric-uptake Regulator (Fur):

In an iron-replete environment, the Fur protein, in its Fe²⁺-bound dimeric form, acts as a transcriptional repressor. It binds to a specific DNA consensus sequence, known as the "Fur box," located in the promoter regions of iron-regulated genes, including the sfa and htsABC operons.[3] This binding physically obstructs the binding of RNA polymerase, thereby inhibiting the transcription of these genes.

Conversely, under iron-depleted conditions, such as those encountered within a host organism, Fur exists in its apo-form (without bound Fe²⁺) and has a low affinity for the Fur box. This release of Fur from the promoter regions allows for the transcription of the sfa and htsABC operons, leading to the production of this compound and its cognate transporter.[3] This derepression mechanism ensures that the energetically costly process of siderophore production is only activated when iron is scarce.

Quantitative Analysis of Gene Expression

The iron-dependent regulation of the sfa operon results in significant changes in gene expression levels. While specific quantitative data for the sfa operon is distributed across various studies, the regulation of the analogous Staphyloferrin B biosynthesis operon (sbn) provides a clear example of the magnitude of this regulation.

| Gene | Condition | Fold Change (vs. Iron-Replete) | Reference |

| sbnA | Iron-depleted | >100-fold increase | [4] |

| sfa locus | Iron-depleted | Upregulated | [5] |

| htsA | Iron-depleted | Upregulated | [3] |

Note: The fold change for the sfa locus and htsA is qualitatively described as "upregulated" in the cited literature, with specific quantitative values varying between studies and experimental conditions.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for sfa Gene Expression Analysis

This protocol details the methodology to quantify the relative expression of the sfa operon genes in S. aureus in response to iron availability.

a. Bacterial Growth Conditions:

-

Prepare two sets of chemically defined medium (CDM): one iron-replete (e.g., supplemented with 10 µM FeCl₃) and one iron-depleted (e.g., treated with an iron chelator like 2,2'-dipyridyl).

-

Inoculate both media with an overnight culture of S. aureus to an initial OD₆₀₀ of 0.05.

-

Incubate the cultures at 37°C with shaking until they reach the mid-exponential growth phase (OD₆₀₀ ≈ 0.6-0.8).

b. RNA Isolation:

-

Harvest bacterial cells by centrifugation at 4°C.

-

Resuspend the cell pellet in a suitable lysis buffer containing lysostaphin to degrade the staphylococcal cell wall.

-

Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

c. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.

d. qRT-PCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target sfa gene (e.g., sfaD) and a reference gene (e.g., gyrB), and the synthesized cDNA.

-

Perform the qPCR using a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between the iron-depleted and iron-replete conditions.[6]

Electrophoretic Mobility Shift Assay (EMSA) for Fur-sfa Promoter Interaction

This protocol describes an in vitro method to demonstrate the direct binding of the Fur protein to the promoter region of the sfa operon.

a. Preparation of DNA Probe:

-

Amplify a ~200-300 bp DNA fragment corresponding to the promoter region of the sfa operon, which contains the putative Fur box, using PCR.

-

Label the 5' end of one of the primers with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive label (e.g., ³²P).

-

Purify the labeled DNA probe.

b. Fur Protein Purification:

-

Clone the fur gene into an expression vector with a purification tag (e.g., His-tag).

-

Overexpress the Fur protein in E. coli.

-

Purify the recombinant Fur protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Verify the purity of the protein by SDS-PAGE.

c. Binding Reaction:

-

In a reaction tube, combine the labeled DNA probe, purified Fur protein, and a binding buffer (containing components like Tris-HCl, KCl, MgCl₂, DTT, and glycerol).

-

For reactions testing the iron-dependency of binding, add either MnCl₂ (a co-repressor that mimics Fe²⁺) or a chelator like EDTA.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

d. Electrophoresis and Detection:

-

Load the binding reactions onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

-

Detect the labeled DNA probe using an appropriate method (e.g., chemiluminescence for biotin, fluorescence imaging, or autoradiography for ³²P). A "shift" in the migration of the labeled probe in the presence of Fur indicates the formation of a protein-DNA complex.[7][8][9][10]

DNase I Footprinting Assay for Precise Fur Binding Site Identification

This protocol allows for the precise mapping of the Fur binding site within the sfa promoter.

a. Probe Preparation:

-

Prepare a single end-labeled DNA probe of the sfa promoter region as described for the EMSA protocol.

b. Binding Reaction:

-

Set up binding reactions with the end-labeled probe and varying concentrations of purified Fur protein, similar to the EMSA protocol. Include a control reaction with no Fur protein.

c. DNase I Digestion:

-

Add a low concentration of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to allow for partial digestion of the DNA. The regions of DNA bound by Fur will be protected from DNase I cleavage.

-

Stop the reaction by adding a stop solution containing EDTA.

d. Analysis:

-

Purify the DNA fragments from each reaction.

-

Separate the DNA fragments on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder (e.g., Sanger sequencing) of the same DNA fragment.

-

Visualize the fragments by autoradiography or fluorescence imaging. The region where Fur binds will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane without Fur.[4][11][12][13]

Visualizations

Caption: Signaling pathway for the iron-dependent regulation of this compound.

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Caption: Workflow for DNase I Footprinting Assay.

Conclusion

The genetic regulation of this compound production in Staphylococcus aureus is a tightly controlled process orchestrated by the iron-sensing repressor Fur. This system allows the bacterium to efficiently respond to the iron-limited conditions of the host environment, a critical aspect of its virulence. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate this crucial pathway. A thorough understanding of the molecular intricacies of this compound regulation will undoubtedly pave the way for the development of novel therapeutic strategies aimed at disrupting staphylococcal iron acquisition and thereby attenuating the pathogenicity of this formidable human pathogen.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. research.fredhutch.org [research.fredhutch.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 8. licorbio.com [licorbio.com]

- 9. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 10. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNase I footprinting [gene.mie-u.ac.jp]

- 12. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 13. DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Staphyloferrin A in Bacterial Iron Acquisition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the host-pathogen battleground, iron is a critical and fiercely contested resource. While essential for bacterial survival and pathogenesis, free iron in the host is sequestered to near-infinitesimal levels, a defense mechanism known as nutritional immunity. To overcome this iron limitation, pathogenic bacteria have evolved sophisticated iron acquisition systems, among which siderophore-mediated iron uptake is paramount. Staphylococcus aureus, a formidable human pathogen, employs a dual-siderophore strategy, producing both Staphyloferrin A (SA) and Staphyloferrin B (SB) to scavenge for ferric iron (Fe³⁺).

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated iron acquisition in Staphylococcus aureus. We will delve into the biosynthesis of this carboxylate-type siderophore, its transport across the bacterial cell envelope, and the intricate regulatory networks that govern its production and uptake. This guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

This compound: Structure and Function

This compound is a hydrophilic, carboxylate-type siderophore. Its structure consists of a D-ornithine backbone linked to two citric acid molecules via amide bonds.[1][2] This unique structure provides two tridentate ligands that coordinate a single ferric iron ion with high affinity.[1] The resulting ferri-SA complex is then recognized by specific bacterial receptors for internalization.

Biosynthesis of this compound

The biosynthesis of this compound is a cytoplasmic process orchestrated by enzymes encoded by the sfa (this compound) operon.[3][4] This process follows a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) biosynthetic pathway.[5]

The key steps in the biosynthesis are:

-

Precursor Synthesis: The biosynthesis utilizes two primary precursors: D-ornithine and citric acid.[3] It is proposed that the SfaC enzyme, a putative racemase, converts the more common L-ornithine to D-ornithine.[3]

-

Stepwise Condensation: Two NIS synthetases, SfaD and SfaB, catalyze the sequential condensation of two citric acid molecules with the D-ornithine backbone.[3][5]

-

SfaD first catalyzes the formation of an amide bond between one molecule of citric acid and the δ-amino group of D-ornithine.[3][5]

-

SfaB then facilitates the second amide bond formation between a second citric acid molecule and the α-amino group of D-ornithine, completing the synthesis of apo-Staphyloferrin A.[3][5]

-

-

Export: The newly synthesized apo-Staphyloferrin A is secreted into the extracellular environment to scavenge for ferric iron. The major facilitator superfamily (MFS) transporter, SfaA, has been identified as the exporter of this compound.[6][7]

Transport of Ferri-Staphyloferrin A

Once this compound has chelated a ferric iron ion in the extracellular milieu, the resulting ferri-SA complex is transported back into the bacterial cytoplasm via a dedicated ABC (ATP-binding cassette) transporter system, the Hts (Heme transport system) transporter.[3][8]

The transport process involves the following components and steps:

-

Receptor Binding: The ferri-SA complex is first recognized and bound by the lipoprotein HtsA (Heme transport system A), which is anchored to the external face of the cytoplasmic membrane.[9][10] HtsA serves as the high-affinity substrate-binding protein for this system.

-

Translocation: Upon binding ferri-SA, HtsA delivers the complex to the transmembrane permease components, HtsB and HtsC.[9][10] HtsB and HtsC form a channel through the cytoplasmic membrane.

-

Energization: The translocation of the ferri-SA complex across the membrane is an energy-dependent process. The HtsABC system lacks its own ATPase component and instead utilizes the promiscuous ATPase FhuC (Ferric hydroxamate uptake C) to power the transport.[8][11][12][13]

-

Intracellular Iron Release: Once inside the cytoplasm, the ferric iron is released from the this compound molecule. The exact mechanism of iron release is not fully elucidated but likely involves reduction of Fe³⁺ to Fe²⁺. The apo-siderophore can then potentially be recycled.

Regulation of this compound Synthesis and Transport

The expression of the genes involved in this compound biosynthesis (sfa operon) and transport (htsABC operon) is tightly regulated by the availability of iron.[9] The primary regulator is the Ferric uptake regulator (Fur) protein.[3][14]

-

Under Iron-Replete Conditions: When intracellular iron levels are high, the Fe²⁺-Fur complex binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of the sfa and hts operons.[10] This binding represses the transcription of these genes, thus preventing the unnecessary production of this compound and its transporter.

-

Under Iron-Limiting Conditions: In an iron-depleted environment, Fur is unable to bind to the Fur boxes, leading to the de-repression of the sfa and hts operons.[14] This results in the increased synthesis of this compound and its transport machinery, allowing the bacterium to actively scavenge for iron.

Quantitative Data

| Parameter | Molecule/System | Value | Organism | Reference |

| Transport Kinetics | ||||

| Michaelis Constant (Km) | Ferri-Staphyloferrin A Transport | 0.246 µM | Staphylococcus hyicus | [7] |

| Maximum Velocity (Vmax) | Ferri-Staphyloferrin A Transport | 82 pmol/mg/min | Staphylococcus hyicus | [7] |

| Binding Affinity | ||||

| Dissociation Constant (Kd) | HtsA and Ferri-Staphyloferrin A | Low nanomolar range | Staphylococcus aureus | [4][14] |

| Fluorescence Quenching | HtsA by Ferri-Staphyloferrin A | 52.5% reduction | Staphylococcus aureus | [4] |

Experimental Protocols

Siderophore Production Assay (Chrome Azurol S - CAS Agar Plate Method)

This semi-quantitative assay is used to detect the production of siderophores by bacteria.

Principle: The CAS agar contains a complex of the dye Chrome Azurol S, Fe³⁺, and a detergent. This complex is blue. When siderophores with a higher affinity for Fe³⁺ are secreted by bacteria, they sequester the iron from the dye complex, resulting in a color change from blue to orange or yellow around the bacterial growth.

Materials:

-

CAS assay solution

-

Nutrient agar or other suitable growth medium

-

Sterile Petri dishes

-

Bacterial cultures to be tested

Procedure:

-

Prepare CAS Agar Plates:

-

Autoclave the nutrient agar and cool to 50°C.

-

Aseptically add the CAS assay solution to the molten agar and mix gently to avoid bubbles.

-

Pour the CAS agar into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

Spot a small aliquot of the bacterial culture onto the center of the CAS agar plate.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C for S. aureus) for 24-48 hours.

-

-

Observation:

-

Observe the plates for the formation of an orange or yellow halo around the bacterial colonies. The diameter of the halo is indicative of the amount of siderophore produced.

-

Iron Uptake Assay (Using ⁵⁵Fe)

This assay measures the ability of bacteria to take up iron.

Principle: Bacteria are incubated with a radiolabeled iron source, such as ⁵⁵Fe-Staphyloferrin A. The amount of radioactivity incorporated into the bacterial cells over time is measured to determine the rate of iron uptake.

Materials:

-

Bacterial culture grown under iron-limiting conditions

-

⁵⁵FeCl₃

-

Purified this compound

-

Transport buffer

-

Washing buffer (e.g., Ti-citrate-EDTA to remove non-specifically bound iron)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of ⁵⁵Fe-Staphyloferrin A:

-

Incubate ⁵⁵FeCl₃ with an excess of this compound to ensure complete chelation.

-

-

Bacterial Cell Preparation:

-

Grow bacteria in an iron-depleted medium to induce the expression of iron uptake systems.

-

Harvest the cells by centrifugation, wash with buffer, and resuspend to a specific cell density.

-

-

Uptake Experiment:

-

Initiate the uptake by adding a known concentration of ⁵⁵Fe-Staphyloferrin A to the cell suspension.

-

Incubate at the appropriate temperature with shaking.

-

At various time points, remove aliquots of the cell suspension.

-

-

Washing and Measurement:

-

Immediately filter the aliquots through a membrane filter and wash rapidly with cold washing buffer to remove extracellular ⁵⁵Fe.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of ⁵⁵Fe taken up per mg of bacterial protein against time to determine the uptake rate.

-

Protein-Ligand Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

Principle: SPR is a label-free technique to measure the real-time interaction between a ligand (e.g., HtsA) immobilized on a sensor chip and an analyte (e.g., ferri-Staphyloferrin A) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response signal.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified HtsA protein

-

Purified ferri-Staphyloferrin A

-

Immobilization buffer (e.g., sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-P+)

-

Regeneration solution (e.g., low pH glycine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface.

-

Inject the purified HtsA protein over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active groups.

-

-

Analyte Binding:

-

Inject a series of concentrations of ferri-Staphyloferrin A over the immobilized HtsA surface.

-

Record the association and dissociation phases in real-time.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

-

Visualizations

Caption: this compound Biosynthesis Pathway.

Caption: Ferri-Staphyloferrin A Transport Pathway.

Caption: Fur-mediated Regulation of this compound System.

References

- 1. Siderophore Detection assay [protocols.io]

- 2. academic.oup.com [academic.oup.com]

- 3. Staphylococcus aureus Transporters Hts, Sir, and Sst Capture Iron Liberated from Human Transferrin by this compound, Staphyloferrin B, and Catecholamine Stress Hormones, Respectively, and Contribute to Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Staphylococcus aureus Siderophore Receptor HtsA Undergoes Localized Conformational Changes to Enclose this compound in an Arginine-rich Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. path.ox.ac.uk [path.ox.ac.uk]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. dc.etsu.edu [dc.etsu.edu]

- 11. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Specificity of Staphyloferrin B Recognition by the SirA Receptor from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Staphyloferrin A: A Key Virulence Factor in Staphylococcal Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, ranging from superficial skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. A critical aspect of its pathogenic success is its ability to acquire essential nutrients from the host, particularly iron. The host actively sequesters iron as a defense mechanism known as nutritional immunity, thereby creating an iron-limited environment for invading pathogens. To overcome this, S. aureus has evolved sophisticated iron acquisition systems, including the production and utilization of siderophores.

This technical guide focuses on Staphyloferrin A (SA), a carboxylate-type siderophore produced by S. aureus. SA plays a crucial role in scavenging ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin.[1] Once SA binds to iron, the resulting ferric-SA complex is recognized by a specific receptor on the bacterial surface and transported into the cell, providing the bacterium with this essential metal for its metabolic processes and proliferation. The biosynthesis, transport, and regulation of this compound are intricately controlled, and its contribution to the virulence of S. aureus makes it an attractive target for the development of novel anti-staphylococcal therapies.

Mechanism of Action: The this compound-Mediated Iron Acquisition Pathway

The ability of S. aureus to utilize this compound for iron acquisition involves a multi-step process encoded by specific gene clusters.

Biosynthesis of this compound

This compound is a non-ribosomally synthesized siderophore. Its synthesis is carried out by enzymes encoded by the sfa (this compound) operon, which typically includes the genes sfaA, sfaB, sfaC, and sfaD.[2] The biosynthesis is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway.[3] The key components for the synthesis of SA are two molecules of citric acid and one molecule of D-ornithine.[2][4] The enzymes SfaD and SfaB are crucial for the condensation of these precursors to form the final SA molecule.[2]

Transport of Ferric-Staphyloferrin A

Once synthesized, this compound is secreted into the extracellular environment to chelate ferric iron. The resulting ferric-SA complex is then recognized and transported back into the bacterial cytoplasm by a dedicated ABC (ATP-binding cassette) transporter system. This transport system is encoded by the hts (heme transport system) operon, comprising htsA, htsB, and htsC.[1][2] HtsA is a lipoprotein that serves as the surface receptor, binding the ferric-SA complex with high affinity.[1][5] HtsB and HtsC form the transmembrane permease that facilitates the translocation of the complex across the cell membrane.[1][5] The ATPase FhuC is thought to provide the energy for this transport process.[2]

Regulation of this compound Production and Uptake

The expression of both the sfa and hts operons is tightly regulated by the availability of iron through the action of the Ferric uptake regulator (Fur).[1][5] In an iron-replete environment, a dimer of Fur complexed with Fe²⁺ binds to a specific DNA sequence known as the "Fur box" located in the promoter regions of the sfa and hts operons.[1][5] This binding represses the transcription of these genes, thus preventing the unnecessary production of the siderophore and its transporter.[1][5] Conversely, under iron-limiting conditions, such as those encountered within the host, Fe²⁺ dissociates from Fur. This conformational change prevents Fur from binding to the DNA, leading to the derepression of the sfa and hts operons and subsequent production of this compound and its transport machinery.[1][5]

Quantitative Data on this compound Function and Virulence

The following tables summarize key quantitative data related to the function and contribution of this compound to the virulence of S. aureus.

| Parameter | Value | S. aureus Strain/Condition | Reference |

| Ferric-Staphyloferrin A Uptake Kinetics | |||

| Michaelis Constant (Km) | 0.246 µM | S. hyicus | [6] |

| Maximum Velocity (Vmax) | 82 pmol·mg⁻¹·min⁻¹ | S. hyicus | [6] |

Table 1: Kinetic parameters of ferric-Staphyloferrin A uptake. This table presents the Michaelis-Menten kinetics for the active transport of the ferric-Staphyloferrin A complex.

| Experimental Model | Mutant Strain | Effect on Bacterial Fitness/Virulence | Quantitative Data | Reference |

| In Vivo Murine Subcutaneous Abscess Model | ΔsfaA (SA efflux transporter mutant) | Reduced bacterial fitness | 2.2-fold growth defect compared to wild-type | [7] |

| In Vitro Intracellular Replication Assay | ΔsfaA (SA efflux transporter mutant) | Decreased replication within A549 epithelial cells | 3.0-fold decrease in replication compared to wild-type | [7] |

| In Vitro Growth in Iron-Restricted Media | Δsfa Δsbn (double siderophore mutant) | Severely attenuated growth | - | [2] |

Table 2: Impact of this compound deficiency on S. aureus virulence and fitness. This table summarizes the observed effects of mutations in the this compound system in different experimental models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in S. aureus.

Murine Subcutaneous Abscess Model for S. aureus Infection

This model is used to assess the contribution of virulence factors, such as this compound, to the pathogenesis of localized S. aureus infections.[2][3][8][9][10][11]

Materials:

-

S. aureus strains (e.g., wild-type and Δsfa mutant)

-

Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

-

Phosphate-buffered saline (PBS), sterile

-

6-8 week old female BALB/c mice (or other suitable strain)

-

Syringes (1 ml) with 27-gauge needles

-

Electric shaver

-

70% ethanol

-

Surgical scissors and forceps

-

Tissue homogenizer

-

Sterile 1.5 ml microcentrifuge tubes

Procedure:

-

Bacterial Inoculum Preparation:

-

Inoculate S. aureus strains into 5 ml of TSB and grow overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:100 into fresh TSB and grow to mid-exponential phase (OD₆₀₀ ≈ 0.5).

-

Harvest the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the bacterial pellet twice with sterile PBS.

-

Resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/ml). The final inoculum is typically 1 x 10⁷ CFU in 100 µl.

-

-

Animal Infection:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Shave a small area on the flank of each mouse.

-

Disinfect the shaved skin with 70% ethanol.

-

Inject 100 µl of the bacterial suspension (e.g., 1 x 10⁷ CFU) subcutaneously into the shaved flank.

-

-

Monitoring and Sample Collection:

-

Monitor the mice daily for signs of infection, and measure the size of the resulting abscesses with calipers.

-

At a predetermined time point (e.g., 3 days post-infection), euthanize the mice.

-

Aseptically excise the abscess and a small area of surrounding tissue.

-

-

Quantification of Bacterial Load:

-

Weigh the excised tissue.

-

Homogenize the tissue in 1 ml of sterile PBS.

-

Perform serial dilutions of the homogenate in PBS.

-

Plate 100 µl of each dilution onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the colonies on the plates to determine the number of CFU per gram of tissue.

-

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method used to detect and quantify siderophore production.[3][11][12][13][14][15]

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

-

Bacterial culture supernatants

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of CAS Assay Solution:

-

Solution 1: Dissolve 60.5 mg of CAS in 50 ml of ddH₂O.

-

Solution 2: Dissolve 72.9 mg of HDTMA in 40 ml of ddH₂O.

-

Solution 3 (Iron solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

Slowly add Solution 1 to Solution 2 while stirring.

-

Slowly add Solution 3 to the CAS/HDTMA mixture and stir. The solution will turn dark blue. Autoclave and store in the dark.

-

PIPES Buffer: Prepare a 1 M PIPES buffer and adjust the pH to 6.8.

-

-

Assay Protocol (Liquid Assay):

-

Prepare bacterial cultures in iron-depleted medium and grow for a specified time.

-

Centrifuge the cultures to pellet the cells and collect the supernatant.

-

In a 96-well plate, mix 100 µl of the bacterial supernatant with 100 µl of the CAS assay solution.

-

Incubate at room temperature for 20-30 minutes.

-

Measure the absorbance at 630 nm.

-

A decrease in absorbance (color change from blue to orange/yellow) indicates the presence of siderophores.

-

Quantification can be achieved by creating a standard curve with a known siderophore (e.g., deferoxamine).

-

Visualizations

Signaling Pathway and Molecular Mechanism

Caption: this compound pathway in S. aureus.

Experimental Workflow

Caption: Murine abscess model workflow.

Logical Relationship

Caption: this compound's role in pathogenesis.

Conclusion

This compound is a critical virulence factor for Staphylococcus aureus, enabling the bacterium to overcome the iron-limited environment of the host. The intricate regulation of its biosynthesis and transport by the Fur protein underscores its importance for survival and pathogenesis. As demonstrated by the quantitative data, the absence of a functional this compound system significantly impairs the fitness and virulence of S. aureus. This reliance on this compound for iron acquisition makes its biosynthetic and transport pathways promising targets for the development of novel therapeutics. Strategies aimed at inhibiting this compound function, such as small molecule inhibitors of the Sfa enzymes or blockers of the HtsA receptor, could effectively starve the bacteria of iron, thereby attenuating their ability to cause infection. Further research into the precise molecular interactions of this system will undoubtedly pave the way for innovative anti-staphylococcal drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Mouse model of Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanisms of Staphylococcus aureus iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Siderophore-Mediated Iron Acquisition Plays a Critical Role in Biofilm Formation and Survival of Staphylococcus epidermidis Within the Host [frontiersin.org]

- 8. A quantitative model for subcutaneous abscess formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staphylococcus aureus lipoproteins promote abscess formation in mice, shielding bacteria from immune killing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial interaction-induced siderophore dynamics lead to phenotypic differentiation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 14. scilit.com [scilit.com]

- 15. [PDF] Modified chrome azurol S method for detection and estimation of siderophores having affinity for metal ions other than iron | Semantic Scholar [semanticscholar.org]

Staphyloferrin A: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staphyloferrin A is a crucial virulence factor for the pathogenic bacterium Staphylococcus aureus. As a non-ribosomally synthesized siderophore, its primary function is to sequester ferric iron (Fe³⁺) from the host environment, a critical process for bacterial survival and proliferation. This technical guide provides an in-depth analysis of the chemical properties, stability, and biological context of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in iron acquisition. This document is intended to serve as a comprehensive resource for researchers in microbiology, medicinal chemistry, and drug development who are focused on combating S. aureus infections.

Chemical Properties of this compound

This compound is a carboxylate-type siderophore with a highly hydrophilic nature.[1][2] Its structure consists of a central D-ornithine residue linked to two citric acid molecules through amide bonds.[2][3] This unique composition provides two tridentate ligands that octahedrally chelate a single ferric iron ion.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄N₂O₁₄ | [4] |

| Molecular Weight | 480.37 g/mol | [1] |

| Type | Carboxylate Siderophore | [1] |

| Structure | Two citric acid residues linked to a D-ornithine backbone | [1][2] |

| Iron Chelation | Forms a 1:1 complex with Fe³⁺ | [2] |

| Solubility | Highly hydrophilic | [2][5] |

Stability of this compound

The stability of this compound is a critical factor in its biological function and for its handling in research settings.

pH Stability

Temperature Stability

Information regarding the thermal stability of this compound is not extensively documented in publicly available literature. As a general precaution for hydrophilic organic molecules, storage at low temperatures (-20°C or -80°C) in aqueous solutions is recommended to minimize degradation.

Iron Chelation Affinity

This compound exhibits a high affinity for ferric iron, which is essential for its role in scavenging iron in the host environment where free iron concentrations are extremely low.[1][6][7] The uptake of the ferric-Staphyloferrin A complex by S. aureus follows Michaelis-Menten kinetics, with a reported Kₘ of 0.246 µM, indicating an efficient transport system.[2] While a precise stability constant (log K) for the Fe(III)-Staphyloferrin A complex is not explicitly stated in the reviewed literature, it is expected to be high, comparable to other carboxylate siderophores. For context, the ferric stability constant for the related bis-citrate siderophore vibrioferrin is estimated to be just below that of Fe(III)-EDTA (~10²⁵).[8]

Biological Role and Iron Uptake

In the iron-limited environment of a mammalian host, S. aureus secretes this compound to sequester iron.[1][4][6] The biosynthesis of this compound is carried out by enzymes encoded by the sfa operon and follows a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) biosynthetic pathway.[1]

Once this compound has chelated ferric iron, the resulting complex is recognized and transported into the bacterial cell by a specific ATP-binding cassette (ABC) transporter system known as HtsABC (Heme transport system).[1][9] The HtsA component is a lipoprotein that binds the ferric-siderophore complex with high affinity, and the HtsBC components form the membrane-spanning permease.[1][6][9] The energy for this transport is provided by the ATPase FhuC.[6][9]

Caption: Iron uptake pathway of this compound in S. aureus.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

A chemical synthesis of this compound has been achieved with a reported yield of 79% using solid-phase peptide synthesis (SPPS).[3] The general principles of SPPS involve the stepwise addition of protected amino acid derivatives to a growing peptide chain that is covalently attached to an insoluble resin support.

Workflow for SPPS of this compound:

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Steps (General Protocol):

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected D-ornithine derivative to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the ornithine residue using a solution of piperidine in DMF.

-

First Citric Acid Coupling: Couple a protected citric acid derivative to the deprotected N-terminus of the ornithine.

-

Side-Chain Deprotection: Selectively remove the protecting group from the side-chain amino group of the ornithine residue.

-

Second Citric Acid Coupling: Couple a second protected citric acid derivative to the deprotected side-chain amino group.

-

Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to simultaneously remove all remaining protecting groups and cleave the synthesized this compound from the resin.

-

Purification: Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification of this compound by HPLC

Due to its hydrophilic nature, purification of this compound can be achieved using ion-pair reversed-phase HPLC.[5]

General HPLC Protocol:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 100% A to a desired concentration of B over a set time period. The exact gradient will need to be optimized.

-

Detection: UV absorbance, typically in the range of 210-220 nm for the amide bonds.

Characterization of this compound

The identity and purity of synthesized or isolated this compound can be confirmed using several analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure and confirm the connectivity of the atoms.

-

Circular Dichroism (CD) Spectroscopy: To study the stereochemistry and conformation of the molecule and its iron complex.[2]

Siderophore Activity Assay (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method to detect and quantify siderophore production. This assay is based on the competition for iron between the siderophore and the CAS dye.

Workflow for CAS Agar Plate Assay:

Caption: Workflow for the CAS agar plate assay to detect siderophore production.

Brief Protocol:

-

Prepare CAS agar plates, which contain the iron-dye complex, resulting in a blue-colored medium.

-

Inoculate the plates with the bacterial strain to be tested.

-

Incubate the plates under conditions that promote siderophore production (i.e., iron-limiting).

-

If the bacteria produce siderophores, they will scavenge the iron from the CAS dye, resulting in a color change from blue to orange/yellow around the colonies. The size of the halo can be used for semi-quantitative analysis.

Conclusion

This compound is a key molecule in the pathogenesis of Staphylococcus aureus, enabling the bacterium to thrive in the iron-poor environment of the host. A thorough understanding of its chemical properties, stability, and mechanism of action is crucial for the development of novel therapeutic strategies that target bacterial iron acquisition. This guide provides a foundational overview of these aspects, along with practical experimental approaches for its study. Further research into the quantitative stability of this compound and the development of inhibitors for its biosynthesis or transport pathways hold significant promise for future anti-staphylococcal therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: a structurally new siderophore from staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical synthesis of this compound and its application for Staphylococcus aureus detection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Staphylococcus aureus heme and siderophore-iron acquisition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of this compound, a compound with siderophore activity from Staphylococcus hyicus DSM 20459 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of Staphylococcus aureus iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specificity of Staphyloferrin B Recognition by the SirA Receptor from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of this compound biosynthetic and transport mutants in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Staphyloferrin A: A Technical Guide to its Iron Chelation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of iron chelation by Staphyloferrin A, a key siderophore produced by Staphylococcus aureus. Understanding this mechanism is crucial for the development of novel antimicrobial strategies targeting bacterial iron acquisition.

Introduction to this compound

Staphylococcus aureus is a formidable human pathogen, in part due to its ability to acquire essential nutrients, such as iron, from its host. To overcome the host's iron-withholding defense mechanisms, S. aureus synthesizes and secretes high-affinity iron chelators called siderophores. This compound is a carboxylate-type siderophore that plays a significant role in the virulence of this bacterium by scavenging ferric iron (Fe³⁺) from the host environment.[1] It is a hydrophilic molecule composed of two citric acid residues linked to a D-ornithine backbone.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway.[3] The genetic blueprint for this process is encoded within the sfa operon. Two key enzymes, SfnaD and SfnaB, are responsible for the stepwise condensation of two molecules of citric acid to D-ornithine.[3]

Mechanism of Iron Chelation and Transport

This compound chelates ferric iron in a hexadentate fashion, utilizing the carboxyl and hydroxyl groups of its two citrate moieties to form a stable octahedral complex with Fe³⁺.[2] Once the ferric-staphyloferrin A complex is formed in the extracellular environment, it is recognized and bound by the solute-binding protein HtsA (Heme transport system A).[4] The entire complex is then transported across the cytoplasmic membrane by the ABC (ATP-binding cassette) transporter HtsBC.[4] The energy for this transport is provided by the ATPase FhuC.[5]

Quantitative Data

The following table summarizes the available quantitative data related to this compound-mediated iron transport. A precise binding affinity (Kd) for the direct interaction between this compound and Fe³⁺ has not been definitively reported in the literature.

| Parameter | Value | Organism | Reference |

| Transport Kinetics of Ferric-Staphyloferrin A | |||

| Michaelis Constant (Km) | 0.246 µM | Staphylococcus hyicus | [2] |

| Maximum Velocity (Vmax) | 82 pmol·mg⁻¹·min⁻¹ | Staphylococcus hyicus | [2] |

| Binding Affinity of HtsA for Ferric-Staphyloferrin A | |||

| Dissociation Constant (Kd) | Low nanomolar range | Staphylococcus aureus | [6] |

Experimental Protocols

In Vitro Biosynthesis of this compound

This protocol is adapted from the in vitro biosynthesis of Staphyloferrin B and would require optimization for this compound.[7]

Objective: To synthesize this compound in a cell-free system using purified enzymes.

Materials:

-

Purified recombinant SfnaD and SfnaB enzymes

-

D-ornithine

-

Citric acid

-

ATP

-

MgCl₂

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system for purification

Procedure:

-

Set up the reaction mixture containing D-ornithine, citric acid, ATP, MgCl₂, and the reaction buffer.

-

Add purified SfnaD and SfnaB enzymes to initiate the reaction.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 4-16 hours).

-

Terminate the reaction by heat inactivation or addition of a quenching agent.

-

Purify the synthesized this compound from the reaction mixture using reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Chrome Azurol S (CAS) Assay for Siderophore Detection

Objective: To detect and semi-quantify the production of this compound.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

-

Nutrient agar or broth

Procedure:

-

Prepare CAS assay solution:

-

Solution A: Dissolve CAS in water.

-

Solution B: Dissolve FeCl₃·6H₂O in 10 mM HCl.

-

Solution C: Dissolve HDTMA in water.

-

Slowly mix Solution A with Solution B, then add Solution C while stirring to form the blue CAS-iron complex.

-

-

Prepare CAS agar plates:

-

Prepare a suitable growth medium (e.g., iron-deficient minimal medium) with agar.

-

Autoclave the medium and the CAS assay solution separately.

-

Cool both to approximately 50°C and then mix them.

-

Pour the mixture into petri dishes and allow to solidify.

-

-

Assay:

-

Inoculate the bacterial strain of interest onto the CAS agar plates.

-

Incubate under appropriate conditions.

-

The presence of siderophores will be indicated by a color change from blue to orange/yellow around the bacterial growth, as the siderophore removes iron from the CAS complex. The diameter of the halo can be used for semi-quantitative analysis.

-

This compound Transport Assay

This is a generalized protocol that would need to be optimized for S. aureus and this compound.

Objective: To measure the uptake of ferric-staphyloferrin A into S. aureus cells.

Materials:

-

S. aureus wild-type and transport mutant (e.g., ΔhtsA) strains

-

Radiolabeled ⁵⁵FeCl₃ or fluorescently labeled this compound

-

Purified this compound

-

Iron-deficient growth medium

-

Scintillation counter or fluorometer

Procedure:

-

Grow S. aureus strains to mid-log phase in an iron-deficient medium to induce the expression of siderophore transport systems.

-

Prepare the ferric-staphyloferrin A complex by incubating purified this compound with ⁵⁵FeCl₃ or by using a fluorescently labeled analog.

-

Harvest and wash the bacterial cells and resuspend them in a transport buffer.

-

Initiate the transport assay by adding the labeled ferric-staphyloferrin A complex to the cell suspension.

-

At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane to separate the cells from the medium.

-

Wash the filters to remove any non-specifically bound label.

-

Quantify the amount of label associated with the cells using a scintillation counter or fluorometer.

-

Compare the uptake in the wild-type strain to the transport mutant to determine the specific transport activity.

Mass Spectrometry and NMR Analysis of this compound

Objective: To confirm the structure and purity of isolated or synthesized this compound.

Mass Spectrometry:

-

Prepare the sample by dissolving it in a suitable solvent (e.g., methanol/water).

-

Analyze the sample using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) in negative ion mode to determine the accurate mass of the [M-H]⁻ ion. The expected m/z for this compound is 479.12.[5]

-